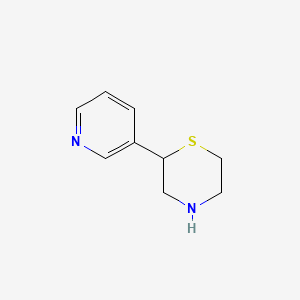

2-(Pyridin-3-yl)thiomorpholine

Description

2-(Pyridin-3-yl)thiomorpholine (CAS: 951623-85-1) is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 2-position with a pyridin-3-yl group. This compound is synthesized and commercialized by specialty chemical suppliers, such as Biopharmacule Speciality Chemicals, with a purity of 95% . Its structure combines the electron-rich pyridine ring with the sulfur-containing thiomorpholine scaffold, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-pyridin-3-ylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYYUGOVEFECNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397516 | |

| Record name | 2-(pyridin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951623-85-1 | |

| Record name | 2-(pyridin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of pyridine-3-thiol with epichlorohydrin, followed by cyclization with morpholine under basic conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)thiomorpholine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)thiomorpholine involves its interaction with various molecular targets and pathways. The compound’s thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The pyridine ring may also contribute to its biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and oxidation state. Below is a detailed comparison of 2-(Pyridin-3-yl)thiomorpholine with structurally analogous compounds:

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

- Lipophilicity : The pyridin-3-yl group in this compound contributes to moderate lipophilicity (clogP ~1.8), whereas 2-(2-Chlorophenyl)thiomorpholine HCl is more lipophilic (clogP ~2.5) due to the aromatic chloro substituent .

- Solubility: Sulfone derivatives (e.g., 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide) exhibit higher aqueous solubility compared to non-oxidized thiomorpholines, making them preferable for formulation .

Key Research Findings

- Positional Isomerism : 3-Pyridin-3-yl thiomorpholine (CAS: 887344-26-5) shows distinct NMR shifts compared to the 2-substituted isomer, highlighting conformational differences .

- Oxidation Effects : Sulfone derivatives resist metabolic degradation better than thioethers, as shown in stability studies of Thiomorpholine-1,1-Dioxide .

- Salt Forms : Hydrochloride salts (e.g., 2-(2-Chlorophenyl)thiomorpholine HCl) improve crystallinity and bioavailability in preclinical models .

Biological Activity

2-(Pyridin-3-yl)thiomorpholine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

This compound consists of a pyridine ring fused with a thiomorpholine moiety, which includes sulfur and nitrogen atoms. This structural composition suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Target Interactions

The compound is believed to interact with multiple biological targets, influencing various biochemical pathways. Notably, it may affect DNA and topoisomerase II, leading to cellular apoptosis through DNA double-strand breaks and cell cycle arrest at the G2 phase.

Biochemical Pathways

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antitumor Effects : Potential to inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially reducing chronic inflammation.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several pathogenic microorganisms. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, research highlighted its ability to reduce cell viability significantly in human cancer cells when administered at specific concentrations.

Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating strong antimicrobial potential.

| Property | Description |

|---|---|

| Molecular Weight | 195.27 g/mol |

| Solubility | Soluble in DMSO; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Metabolism | Primarily metabolized by liver enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.